molecular formula C7H7ClO2S2 B3054376 2-(Methylsulfanyl)benzene-1-sulfonyl chloride CAS No. 60036-45-5

2-(Methylsulfanyl)benzene-1-sulfonyl chloride

Cat. No.: B3054376
CAS No.: 60036-45-5
M. Wt: 222.7 g/mol
InChI Key: ALICADXOSCQKJD-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO2S2. It is a derivative of benzenesulfonyl chloride, where a methylsulfanyl group is attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes.

Mechanism of Action

Mode of Action

The mode of action of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by amines, alcohols, and water. The resulting products, sulfonamides, sulfonate esters, and sulfonic acids, have various applications in medicinal chemistry and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of nucleophiles (such as amines, alcohols, and water), the pH of the environment, and the temperature . These factors can affect the rate and selectivity of the reactions that the compound undergoes.

Safety and Hazards

The safety data sheet for a similar compound, Methanesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, and may cause respiratory irritation .

Future Directions

2-(Methylsulfanyl)benzene-1-sulfonyl chloride is used in laboratory chemicals and the synthesis of substances . It is not advised for use in food, drug, pesticide, or biocidal product use . Future directions could involve further exploration of its synthesis and potential applications in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride typically involves the chlorination of 2-(methylsulfanyl)benzenesulfonic acid or its salts. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    EAS: Substituted benzene derivatives with various functional groups.

    Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation: Sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)benzene-1-sulfonyl chloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other sulfonyl chlorides. This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other similar compounds .

Properties

IUPAC Name

2-methylsulfanylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALICADXOSCQKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494750
Record name 2-(Methylsulfanyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60036-45-5
Record name 2-(Methylsulfanyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfanyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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